Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate
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Overview
Description
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Synthesis Analysis
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Synthesis Techniques
- Ethyl 7-oxoheptanoate can be synthesized from cycloheptanone and potassium persulfate in ethanol or methanol, followed by oxidation to obtain the ethyl or methyl 7-oxoheptanoate in good yields (Ballini, Marcantoni, & Petrini, 1991).
Antiproliferative Activity
- A derivative, 2-adamantyl 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate, has been synthesized and exhibits moderate cytotoxicity against human epithelial lung carcinoma cells A549 (Nurieva, Zefirov, Zefirov, Kuznetsov, & Zefirova, 2015).
Intermediate in Organic Synthesis
- Ethyl 2-acetoxy-3-oxoheptanoate reacts with γ-bromo-β-methoxy-cis-crotonate, leading to (±)-4-methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate in the synthesis of pestalotin (Takeda, Amano, & Tsuboi, 1977).
Laser Active Cyanopyrromethene–BF2 Complexes
- In a study on laser active cyanopyrromethene–BF2 complexes, ethyl 3,4-diethyl-5-methyl-pyrrole-2-carboxylate was converted to various complexes, showing potential in laser technology (Sathyamoorthi, Boyer, Allik, & Chandra, 1994).
Molecular Structures and Hydrogen Bonding
- Molecular structures and hydrogen bonding patterns of related compounds, such as 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one, have been studied, providing insights into the structural characteristics of such compounds (Burgess, Fawcett, Russell, & Zaisheng, 1998).
Synthesis of Analogues
- Ethyl 4-bromobutyrate was used to synthesize methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, illustrating the chemical versatility of ethyl 7-oxoheptanoate derivatives (Vaid, Boini, Alt, Spitler, Hadden, Frank, & Moher, 2014).
Photochemical Reactions
- Ethyl 2-oxo-1-cyclohexanecarboxylate, a related compound, underwent photochemical reactions in alcoholic solutions to form various esters, demonstrating the compound's reactivity under photochemical conditions (Tokuda, Watanabe, & Itoh, 1978).
Safety And Hazards
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Future Directions
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I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-4-20-17(19)9-7-5-6-8-16(18)15-11-10-13(2)14(3)12-15/h10-12H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEAJPPVLPIGHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645529 |
Source
|
Record name | Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate | |
CAS RN |
898793-12-9 |
Source
|
Record name | Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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